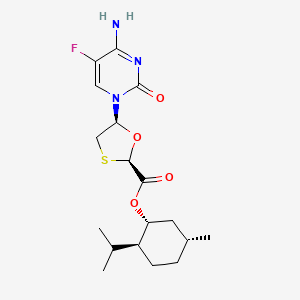![molecular formula C15H15N5O4 B566240 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline CAS No. 1797911-12-6](/img/new.no-structure.jpg)
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves multiple steps, including the formation of the furo[3,40c]pyridine ring and its subsequent attachment to the theophylline moiety. Specific synthetic routes and reaction conditions are proprietary and typically involve advanced organic synthesis techniques . Industrial production methods are not widely documented, indicating that this compound is likely produced on a smaller scale for research purposes.
化学反応の分析
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline is primarily used in proteomics research. It serves as a biochemical tool to study protein interactions, modifications, and functions . Its unique structure allows it to interact with specific proteins, making it valuable for understanding protein dynamics in various biological processes
作用機序
The mechanism of action of 8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline involves its interaction with specific molecular targets, such as proteins or enzymes. The compound’s unique structure allows it to bind to these targets, potentially altering their activity or function . The exact pathways and molecular targets involved are still under investigation, highlighting the need for further research to fully understand its effects.
類似化合物との比較
8-[6-Methyl-furo[3,40c]pyridin-7-yloxy]theophylline can be compared to other theophylline derivatives and furo[3,40c]pyridine compounds. Similar compounds include:
Theophylline: A well-known bronchodilator used in the treatment of respiratory diseases.
Furo[3,40c]pyridine derivatives: Compounds with similar ring structures that may have different functional groups attached. The uniqueness of this compound lies in its combined structure, which allows it to interact with specific proteins in a way that other similar compounds may not.
特性
CAS番号 |
1797911-12-6 |
|---|---|
分子式 |
C15H15N5O4 |
分子量 |
329.316 |
IUPAC名 |
1,3-dimethyl-8-[(6-methyl-1,3-dihydrofuro[3,4-c]pyridin-7-yl)oxy]-7H-purine-2,6-dione |
InChI |
InChI=1S/C15H15N5O4/c1-7-11(9-6-23-5-8(9)4-16-7)24-14-17-10-12(18-14)19(2)15(22)20(3)13(10)21/h4H,5-6H2,1-3H3,(H,17,18) |
InChIキー |
IYHKBGZFGONMBV-UHFFFAOYSA-N |
SMILES |
CC1=NC=C2COCC2=C1OC3=NC4=C(N3)C(=O)N(C(=O)N4C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![N-2-[2-(2,2,2-Trifluoroethoxy)phenoxy]ethylsilodosin](/img/structure/B566169.png)
![[2-Methyl-1-[(1-methyl-2-piperidinyl)methyl]-6-nitro-1H-indol-3-yl]-1-naphthalenylmethanone](/img/structure/B566172.png)


![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester N6-Oxide](/img/structure/B566175.png)
![N6,N6-Dimethyl-N2-[(benzyloxy)carbonyl]-L-lysine tert-Butyl Ester](/img/structure/B566176.png)
